![molecular formula C20H21N3O4S B2388067 2,3-dimethoxy-N-(3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propyl)benzamide CAS No. 1021075-69-3](/img/structure/B2388067.png)
2,3-dimethoxy-N-(3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,3-dimethoxy-N-(3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propyl)benzamide is a chemical compound that has been extensively studied for its potential applications in the field of scientific research. This compound is known to possess a wide range of biochemical and physiological effects, making it a promising candidate for various laboratory experiments.
Scientific Research Applications
Synthesis and Molecular Docking
A study on the synthesis of novel pyridine and fused pyridine derivatives, including those involving thiophene, highlights the potential for these compounds in antimicrobial and antioxidant activities. These derivatives were evaluated through molecular docking screenings towards GlcN-6-P synthase as the target protein, indicating moderate to good binding energies, suggesting their potential use in targeting specific proteins for therapeutic purposes (Flefel et al., 2018).
Antiproliferative Activity
Research on [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives of N-benzyl-N-(2((4-amidinophenoxy)methyl)-2,4-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)-oxalic acid monoamides explored their antiproliferative activity. These compounds, initially explored for thrombin inhibitory and fibrinogen receptor antagonistic activities, showed inhibition of endothelial and tumor cell proliferation, pointing towards their potential use in cancer research (Ilić et al., 2011).
Antimicrobial Activities
Another study focused on the synthesis of Schiff base benzamides via ring opening of thienylidene azlactones, revealing potential antimicrobial activities. This research suggests that the structural features of these compounds, including the thiophene moiety, play a significant role in their bioactivity, potentially offering a foundation for developing new antimicrobial agents (Karanth et al., 2018).
properties
IUPAC Name |
2,3-dimethoxy-N-[3-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)propyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-26-16-7-3-6-14(19(16)27-2)20(25)21-11-5-12-23-18(24)10-9-15(22-23)17-8-4-13-28-17/h3-4,6-10,13H,5,11-12H2,1-2H3,(H,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWMLQXBLTKXKPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.